molecular formula C9H10ClN3O2 B1373207 methyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate CAS No. 39716-01-3

methyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate

Cat. No. B1373207
CAS RN: 39716-01-3
M. Wt: 227.65 g/mol
InChI Key: FCMAEEWDOKAVHX-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate” is a chemical compound with the CAS Number: 39716-01-3 . It has a molecular weight of 227.65 . It is usually in the form of a powder .


Molecular Structure Analysis

The molecular formula of “methyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate” is C9H10ClN3O2 . For a detailed molecular structure, it’s recommended to refer to a reliable chemical database or use a molecular visualization software.


Physical And Chemical Properties Analysis

“Methyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 227.65 . For more detailed physical and chemical properties, it’s recommended to refer to a reliable chemical database.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Characterization

    Pyridazine derivatives, such as those similar to methyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate, have been synthesized and characterized using techniques like NMR, IR, mass spectral studies, and X-ray diffraction. These compounds are studied for their biological properties and exhibit potential in areas like anti-tumor and anti-inflammatory activity (Sallam et al., 2021).

  • Novel Synthesis Approaches

    Research has focused on developing new synthetic routes to create related pyridazine compounds, highlighting the versatility and significance of these molecules in scientific research (Maeba & Castle, 1979).

Biological and Chemical Applications

  • Biological and Agrochemical Uses

    Pyridazine derivatives are utilized in agriculture for various purposes such as insecticidal and herbicidal activities, underlining their significance in this field (Sallam et al., 2022).

  • Antimicrobial Evaluation

    Some pyridazine derivatives have been synthesized and evaluated for their antimicrobial properties, indicating their potential use in addressing bacterial and fungal infections (Farag et al., 2008).

Quantum Chemical Analysis and Molecular Docking

  • Quantum Chemical Parameters

    Detailed quantum chemical analysis using density functional theory (DFT) calculations is conducted to understand the molecular properties of these compounds, which aids in their application in various scientific domains (Sallam et al., 2021).

  • Molecular Docking Studies

    Docking studies are performed to evaluate the interaction of pyridazine derivatives with biological targets, potentially contributing to the development of new therapeutics (Sallam et al., 2022).

Safety and Hazards

The safety information available indicates that “methyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate” is labeled with the GHS07 pictogram, and the signal word is "Warning" . For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

methyl 3-chloro-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c1-15-9(14)13-3-2-7-6(5-13)4-8(10)12-11-7/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMAEEWDOKAVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=NN=C(C=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate
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methyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate
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methyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate
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methyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate
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methyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate
Reactant of Route 6
methyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate

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